molecular formula C24H23BrClFN4O6S B14131091 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide p-toluenesulfonate

6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide p-toluenesulfonate

Cat. No.: B14131091
M. Wt: 629.9 g/mol
InChI Key: ARZOYEROTRNVHN-UHFFFAOYSA-N
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Description

AZD6244 sulfate salt, also known as selumetinib, is a highly specific mitogen-activated protein kinase 1/2 inhibitor. It is an oral, small-molecule, non-ATP competitive inhibitor of MEK1/2 proteins. This compound has demonstrated significant potential in arresting cell proliferation and inducing apoptosis in various tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD6244 sulfate salt involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the sulfate salt .

Industrial Production Methods

Industrial production of AZD6244 sulfate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its sulfate salt form .

Chemical Reactions Analysis

Types of Reactions

AZD6244 sulfate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AZD6244 sulfate salt .

Scientific Research Applications

AZD6244 sulfate salt has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the MEK1/2 signaling pathway.

    Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

    Medicine: Evaluated in clinical trials for the treatment of multiple cancers, including pediatric low-grade glioma, non-small cell lung cancer, and melanoma.

    Industry: Used in the development of targeted cancer therapies

Mechanism of Action

AZD6244 sulfate salt exerts its effects by selectively binding to mitogen-activated protein kinase 1/2 proteins. This binding inhibits the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which regulates critical cellular responses such as cell growth, differentiation, and survival. The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZD6244 sulfate salt is unique due to its specific binding affinity for MEK1/2 proteins and its favorable pharmacokinetic properties, including rapid absorption and minimal accumulation at steady state. It has shown promising activity in multiple solid tumors, supporting its evaluation in combination with conventional chemotherapy and other targeted agents .

Properties

Molecular Formula

C24H23BrClFN4O6S

Molecular Weight

629.9 g/mol

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H15BrClFN4O3.C7H8O3S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);2-5H,1H3,(H,8,9,10)

InChI Key

ARZOYEROTRNVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Origin of Product

United States

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